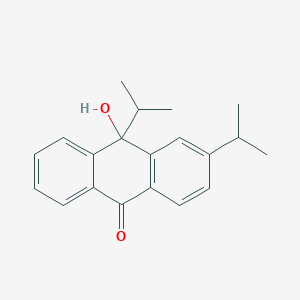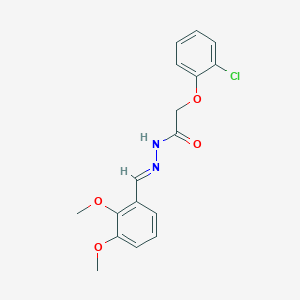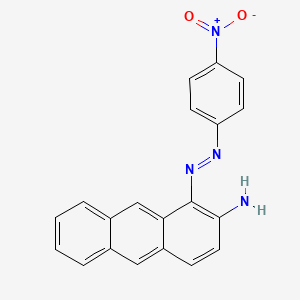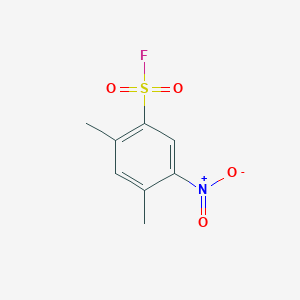
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .
科学的研究の応用
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular enzymes and receptors, leading to various biological effects. In electronic applications, its photophysical properties enable it to function as an efficient emitter in OLEDs .
類似化合物との比較
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one is unique due to its specific functional groups, which impart distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in organic electronics and materials science .
特性
CAS番号 |
24296-44-4 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one |
InChI |
InChI=1S/C20H22O2/c1-12(2)14-9-10-16-18(11-14)20(22,13(3)4)17-8-6-5-7-15(17)19(16)21/h5-13,22H,1-4H3 |
InChIキー |
XWXHENNAXBEYHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)





![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)






